molecular formula C23H25N5O3 B14473677 2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline CAS No. 70842-66-9

2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline

Cat. No.: B14473677
CAS No.: 70842-66-9
M. Wt: 419.5 g/mol
InChI Key: IKWCRLCFRBNCER-CMDGGOBGSA-N
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Description

2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core, a cinnamoyl group, and a piperazine moiety. These structural features contribute to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where a halogenated quinazoline derivative reacts with piperazine.

    Attachment of the Cinnamoyl Group: The cinnamoyl group is attached to the piperazine nitrogen through an acylation reaction using cinnamoyl chloride or cinnamic acid derivatives in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the cinnamoyl group to a corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the cinnamoyl group.

    Substitution: Various substituted quinazoline or piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation, migration, and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is unique due to the presence of the cinnamoyl group, which imparts distinct biological activities compared to its benzoyl analogs. The cinnamoyl group can enhance the compound’s ability to interact with specific molecular targets, leading to improved therapeutic potential .

Properties

CAS No.

70842-66-9

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C23H25N5O3/c1-30-19-14-17-18(15-20(19)31-2)25-23(26-22(17)24)28-12-10-27(11-13-28)21(29)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,26)/b9-8+

InChI Key

IKWCRLCFRBNCER-CMDGGOBGSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)N)OC

Origin of Product

United States

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